Pardoprunox

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

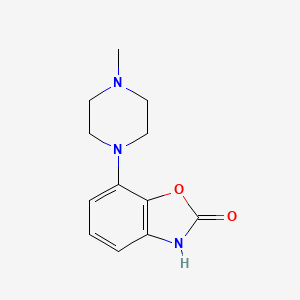

structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPUUUDAZYFFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949747 | |

| Record name | Pardoprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269718-84-5 | |

| Record name | Pardoprunox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pardoprunox [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pardoprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pardoprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARDOPRUNOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Full Agonist Profile of Pardoprunox at the Serotonin 5-HT1A Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of Pardoprunox (also known as SLV308), focusing on its characterization as a full agonist at the serotonin 5-HT1A receptor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

This compound is a nonergot ligand that has been investigated for the treatment of Parkinson's disease, exhibiting a dual mechanism of action as a partial agonist at dopamine D2/D3 receptors and an agonist at the serotonin 5-HT1A receptor.[1][2] In vivo electrophysiological studies in rats have demonstrated that this compound potently and completely suppresses the firing activity of serotonin neurons in the dorsal raphe nucleus (DRN), an effect that is reversed by the selective 5-HT1A receptor antagonist WAY-100,635, indicating its potent full agonist activity at this receptor in a native biological system.[1][3]

Core Pharmacological Data

The full agonism of this compound at the 5-HT1A receptor has been substantiated through various in vitro assays. The following tables summarize the key quantitative data that define its binding affinity and functional efficacy.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Radioligand | Tissue/Cell Line | Value | Reference |

| pKi | Human 5-HT1A | [³H]8-OH-DPAT | CHO Cells | 7.6 | |

| Ki | Human 5-HT1A | [³H]8-OH-DPAT | CHO Cells | 25.1 nM |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Agonist Potency and Efficacy of this compound

| Assay Type | Receptor | Measured Effect | Parameter | Value | Reference |

| cAMP Accumulation | Cloned Human 5-HT1A | Inhibition of Forskolin-stimulated cAMP | pEC50 | 6.3 | [1] |

| cAMP Accumulation | Cloned Human 5-HT1A | Inhibition of Forskolin-stimulated cAMP | EC50 | 501 nM | |

| cAMP Accumulation | Cloned Human 5-HT1A | Inhibition of Forskolin-stimulated cAMP | Emax | ~100% (Full Agonist) | |

| GTPγS Binding | Human 5-HT1A | Stimulation of [³⁵S]GTPγS Binding | pEC50 | 7.4 | |

| GTPγS Binding | Human 5-HT1A | Stimulation of [³⁵S]GTPγS Binding | EC50 | 39.8 nM | |

| GTPγS Binding | Human 5-HT1A | Stimulation of [³⁵S]GTPγS Binding | Emax | 102% (vs. 8-OH-DPAT) |

Note: EC50 is the half-maximal effective concentration, indicating potency. Emax is the maximum response, indicating intrinsic efficacy. A full agonist typically has an Emax of ~100% relative to the endogenous ligand or a reference full agonist.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.

5-HT1A Receptor Signaling Pathway

The serotonin 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, initiating a cascade of intracellular events.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Experimental Workflow: GTPγS Binding Assay

This diagram illustrates the procedure for a [³⁵S]GTPγS binding assay to measure the functional potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the 5-HT1A receptor.

Experimental Workflow: cAMP Accumulation Assay

This workflow depicts the steps involved in a cAMP accumulation assay to determine the ability of this compound to inhibit adenylate cyclase activity via the 5-HT1A receptor.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

-

Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO₄, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT.

-

Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the h5-HT1A receptor in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]8-OH-DPAT (typically at or near its Kd), and a range of concentrations of this compound. For total binding, this compound is omitted. For non-specific binding, add 10 µM 5-HT.

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at the 5-HT1A receptor.

Materials:

-

Receptor Source: Rat hippocampal membranes.

-

Radioligand: [³⁵S]Guanosine-5′-(γ-thio)triphosphate ([³⁵S]GTPγS).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Instrumentation: Filtration apparatus, glass fiber filters, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus in ice-cold buffer and prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (20-40 µg of protein), GDP (typically 10-30 µM), [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of this compound. Basal binding is determined in the absence of this compound, and non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the stimulated binding (as a percentage above basal) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a reference full agonist (e.g., 8-OH-DPAT or 5-HT).

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylate cyclase via the Gi-coupled 5-HT1A receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture and Plating: Culture the cells under standard conditions and plate them in a 96- or 384-well plate.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation. Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to increase basal cAMP levels.

-

Treatment: Immediately add varying concentrations of this compound to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) and Emax values. The Emax represents the maximal inhibition of cAMP accumulation, with a full agonist expected to inhibit the forskolin-stimulated response back to basal levels.

Conclusion

The data presented in this technical guide, derived from radioligand binding, GTPγS binding, and cAMP accumulation assays, collectively and robustly characterize this compound as a full agonist at the serotonin 5-HT1A receptor. Its high binding affinity and ability to elicit a maximal response in functional assays underscore its potent activity at this important therapeutic target. The detailed methodologies and visual workflows provided herein offer a comprehensive resource for the scientific community engaged in the research and development of serotonergic compounds.

References

- 1. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo effects of this compound (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pardoprunox (SLV-308): A Technical Guide on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (SLV-308) is a novel benzoxazolone derivative that was under development for the treatment of Parkinson's disease, reaching Phase III clinical trials. Its unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors suggested potential for both motor symptom control and management of non-motor symptoms and treatment-related complications. This technical guide provides an in-depth overview of the chemical structure, and physicochemical and pharmacological properties of this compound, including available data from in vitro and in vivo preclinical studies, and clinical trials. Detailed experimental methodologies for key assays are provided to facilitate further research and understanding of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one, is a synthetic small molecule.[1][2] Its chemical structure is characterized by a benzoxazolone core linked to a methylpiperazine moiety.

Table 1: Chemical and Physical Properties of this compound (SLV-308)

| Property | Value | Reference(s) |

| IUPAC Name | 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | [1][2] |

| Synonyms | SLV-308, DU-126891 | [3] |

| Molecular Formula | C12H15N3O2 | |

| Molecular Weight | 233.271 g/mol | |

| CAS Number | 269718-84-5 | |

| Solubility | The hydrochloride salt is soluble in DMSO. |

Pharmacology

This compound exhibits a distinct receptor binding profile, acting as a potent partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. It also displays lower affinity for D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through radioligand binding and functional assays.

Table 2: In Vitro Receptor Binding Affinities (pKi) and Functional Potencies (pEC50/pA2) of this compound

| Receptor | Assay Type | Parameter | Value | Reference(s) |

| Dopamine D2 | Binding | pKi | 8.1 | |

| Functional (cAMP) | pEC50 | 8.0 | ||

| Functional (cAMP) | pA2 | 8.4 | ||

| Functional (cAMP) | Intrinsic Activity | 50% | ||

| Dopamine D3 | Binding | pKi | 8.6 | |

| Functional ([35S]GTPγS) | pEC50 | 9.2 | ||

| Functional ([35S]GTPγS) | pA2 | 9.0 | ||

| Functional ([35S]GTPγS) | Intrinsic Activity | 67% | ||

| Serotonin 5-HT1A | Binding | pKi | 8.5 | |

| Functional (cAMP) | pEC50 | 6.3 | ||

| Functional (cAMP) | Intrinsic Activity | 100% | ||

| Dopamine D4 | Binding | pKi | 7.8 | |

| α1-Adrenergic | Binding | pKi | 7.8 | |

| α2-Adrenergic | Binding | pKi | 7.4 | |

| 5-HT7 | Binding | pKi | 7.2 |

In Vivo Pharmacology

Preclinical studies in animal models of Parkinson's disease have demonstrated the potential of this compound to alleviate motor deficits.

-

Rodent Models: In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, oral administration of this compound induced contralateral rotations, indicative of a dopaminergic agonistic effect, with a minimal effective dose (MED) of 0.03 mg/kg. It also attenuated novelty-induced and amphetamine-induced hyperlocomotion.

-

Primate Models: In MPTP-treated common marmosets, this compound dose-dependently increased locomotor activity and reduced motor disability, with an MED of 0.03 mg/kg (p.o.). The therapeutic effects were reversed by the D2 antagonist sulpiride. Notably, when administered in combination with L-dopa to dyskinetic marmosets, this compound improved motor function and was associated with a reduction in the severity of dyskinesia over time.

Clinical Trials

This compound progressed to Phase III clinical trials for the treatment of Parkinson's disease, both as a monotherapy in early-stage patients and as an adjunct to levodopa in patients with motor fluctuations.

-

Early-Stage Parkinson's Disease: In two large, randomized, double-blind trials (Rembrandt and Vermeer), this compound demonstrated a significant improvement in motor symptoms (as measured by the Unified Parkinson's Disease Rating Scale - Motor score) compared to placebo. However, the tolerability was dose-related, with higher doses (12-42 mg/day) leading to a high dropout rate due to adverse events such as nausea, somnolence, and dizziness. The studies suggested that the tested dose range was likely higher than required for optimal efficacy and that the titration schedule may have been too rapid.

-

Advanced Parkinson's Disease: As an adjunct to levodopa in patients experiencing motor fluctuations, this compound significantly reduced "OFF" time and increased "ON" time without troublesome dyskinesias compared to placebo. A high dropout rate due to adverse events was also observed in this patient population at doses up to 42 mg/day. A separate safety and tolerability study indicated that a more gradual titration schedule with intermediate dose steps improved the tolerability of this compound.

Experimental Protocols

In Vitro Assays

The following are generalized protocols based on the methodologies described in the cited literature for the characterization of dopaminergic and serotonergic compounds.

-

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2L, D3, or 5-HT1A receptors).

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for 5-HT1A).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).

-

Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) and then the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity (pEC50, intrinsic activity) of this compound at Gs or Gi/o-coupled receptors.

-

Materials:

-

A cell line expressing the receptor of interest (e.g., CHO-K1 cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound at various concentrations.

-

A cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture the cells in multi-well plates.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add this compound at various concentrations, followed by forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable detection method.

-

Plot the concentration-response curve to determine the pEC50 and intrinsic activity relative to a full agonist.

-

-

Objective: To measure G-protein activation by this compound at Gi/o-coupled receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure the G-protein is in its inactive state).

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Combine cell membranes, [35S]GTPγS, GDP, and this compound in a multi-well plate.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Determine the pEC50 and intrinsic activity from the concentration-response curve.

-

In Vivo Models

-

Objective: To assess the pro-dopaminergic activity of this compound.

-

Procedure:

-

Anesthetize rats and unilaterally inject 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta to create a lesion of the nigrostriatal dopamine pathway.

-

Allow the animals to recover for a period of time (e.g., 2-3 weeks).

-

Confirm the lesion by observing contralateral rotations following a challenge with a dopamine agonist like apomorphine.

-

Administer this compound orally at various doses.

-

Record the number of contralateral (away from the lesioned side) rotations over a set period to quantify the dopaminergic effect.

-

-

Objective: To evaluate the efficacy of this compound in a more clinically relevant model of Parkinson's disease.

-

Procedure:

-

Induce a parkinsonian state in common marmosets by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Assess the severity of motor disability using a validated rating scale and measure locomotor activity.

-

Administer this compound orally at various doses.

-

Observe and score changes in motor disability and locomotor activity over time to determine the efficacy of the treatment.

-

Conclusion

This compound (SLV-308) is a pharmacologically unique compound with a profile that suggested potential benefits for patients with Parkinson's disease. Its partial agonism at D2/D3 receptors and full agonism at 5-HT1A receptors offered a novel approach to modulating dopaminergic and serotonergic systems. While clinical development was discontinued, the data gathered from extensive preclinical and clinical research provide valuable insights for the development of future therapies for Parkinson's disease and other neurological disorders. The detailed methodologies presented in this guide are intended to support further investigation into the properties and potential applications of this compound and similar compounds.

References

Synthesis and Purification of Pardoprunox Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox is a partial dopamine D2/D3 receptor agonist and a full serotonin 5-HT1A receptor agonist that has been investigated for the treatment of Parkinson's disease and other central nervous system disorders. This technical guide provides a detailed overview of the synthesis and purification of its hydrochloride salt, this compound hydrochloride. The described methodology is primarily based on the process disclosed in patent literature, offering a comprehensive protocol for its preparation. This document includes a step-by-step synthesis, purification procedures, and recommendations for analytical characterization. All quantitative data found in the public domain has been summarized, and key experimental workflows are visualized to facilitate understanding.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process commencing from 5-chloro-7-nitro-2(3H)-benzoxazolone. The overall synthetic pathway involves a reduction of the nitro group, construction of the piperazine ring, and subsequent formation of the hydrochloride salt.

Synthetic Scheme

The synthesis can be logically divided into two main stages: the formation of the core intermediate, 7-(4-methyl-1-piperazinyl)-2(3H)-benzoxazolone, followed by its conversion to the hydrochloride salt.

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Protocols

The following protocols are adapted from the procedures described in patent EP2488181A1.[1]

Step 1: Hydrogenation of 5-chloro-7-nitro-2(3H)-benzoxazolone (1) to 7-amino-2(3H)-benzoxazolone (2)

-

Reaction: A suspension of 1.0 mol of 5-chloro-7-nitro-2(3H)-benzoxazolone (1), 4.3 L of ethanol, 150 ml of 25% ammonia, and 35 g of 10% Pd/C is prepared at 60°C.

-

The mixture is hydrogenated for 1 hour under a hydrogen pressure of 4 bar.

-

Upon reaction completion, the solution is cooled to 25°C and filtered over hyflo to remove the catalyst.

-

The solvent is exchanged to water, and the mixture is cooled to 0°C to crystallize the product.

-

The resulting 7-amino-2(3H)-benzoxazolone (2) is isolated by filtration and washed with a water/ethanol mixture.

Step 2: Construction of the Piperazine Ring to Yield 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate (4)

-

To a mixture of 14.9 g of N-methyldiethanolamine (3), 44.5 g of triethylamine, and 120 ml of methyl ethyl ketone (MEK), a mixture of 51.6 g of methanesulfonic anhydride in 100 ml of MEK is added at 0°C.

-

Subsequently, 14.5 g of methanesulfonic acid is added at 0°C.

-

This mixture is then reacted with 7-amino-2(3H)-benzoxazolone (2) to form the piperazine ring, yielding 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate (4).

Step 3: Formation of this compound Base (5)

-

The intermediate salt (4) is treated with a suitable base to neutralize the methanesulfonic acid and liberate the free base of this compound. The specific base and conditions are not detailed in the provided source but would typically involve an inorganic base like sodium carbonate or sodium hydroxide in an aqueous or biphasic system.

Step 4: Formation of this compound Hydrochloride

-

The crude this compound free base is dissolved in a suitable solvent, such as acetonitrile.

-

Hydrochloric acid is then added to the solution to precipitate the hydrochloride salt.

Quantitative Data

The available quantitative data from the patent is summarized below. It is important to note that detailed step-by-step yields and purity analyses are not provided in the source document.

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| 1. Hydrogenation | 5-chloro-7-nitro-2(3H)-benzoxazolone | 10% Pd/C, H₂, NH₃ | Ethanol | 60°C, 4 bar H₂, 1 hour | 7-amino-2(3H)-benzoxazolone | - |

| 2. Piperazine Ring Formation | 7-amino-2(3H)-benzoxazolone, N-methyldiethanolamine | Methanesulfonic anhydride, Triethylamine | Methyl Ethyl Ketone (MEK) | 0°C | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate | - |

| 3 & 4. Base Treatment and Salt Formation | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate | Base, HCl | Acetonitrile | Reflux for salt formation | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone hydrochloride (β-polymorph) | ~91% (crude on crude for the final steps)[1] |

Data extrapolated from patent EP2488181A1.[1]

Purification of this compound Hydrochloride

The purification of this compound hydrochloride is crucial to obtain the desired polymorphic form and to ensure high purity for pharmaceutical applications. The patent describes a method to specifically obtain the β-polymorph.[1]

Purification Workflow

Caption: Purification workflow for obtaining the β-polymorph of this compound hydrochloride.

Detailed Purification Protocol

The following protocol is designed to yield the β-polymorphic form of this compound hydrochloride[1]:

-

Dissolution: Dissolve the crude 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone (this compound free base) in a sufficient amount of acetonitrile to obtain a clear solution at reflux temperature.

-

Acidification: While maintaining the reflux, add hydrochloric acid to the solution.

-

Crystallization: Cool the mixture to induce crystallization of the hydrochloride salt.

-

Isolation: Isolate the precipitated product by filtration.

-

Washing: Wash the isolated solid with a suitable solvent (e.g., cold acetonitrile) to remove residual impurities.

-

Drying: Dry the product at an elevated temperature and reduced pressure (e.g., 50°C and 100 mbar) until a constant weight is achieved.

Purity and Characterization

While the patent claims a high yield for the final steps, it does not provide specific data on the purity of the final product or intermediates. For a comprehensive analysis, the following techniques are recommended at each stage of the synthesis and after the final purification:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates and the final this compound hydrochloride. A well-developed HPLC method can also be used to quantify any process-related impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized intermediates and the final product. The spectra should be compared with known reference standards if available.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

X-Ray Powder Diffraction (XRPD): This technique is crucial for identifying the polymorphic form of the final this compound hydrochloride, especially when specific forms like the β-polymorph are targeted.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule and to support structural confirmation.

| Analytical Technique | Purpose |

| HPLC | Purity assessment and impurity profiling of intermediates and final product. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of intermediates and final product. |

| Mass Spectrometry | Confirmation of molecular weight and elemental composition. |

| XRPD | Identification and confirmation of the crystalline polymorphic form. |

| FTIR | Confirmation of functional groups and supplementary structural information. |

Discussion

The synthesis route presented is a robust method for the preparation of this compound hydrochloride. The initial hydrogenation is a standard procedure for the reduction of an aromatic nitro group. The subsequent construction of the piperazine ring via reaction with a diethanolamine derivative is an efficient method for forming this key heterocyclic moiety. The final salt formation and purification by crystallization are standard pharmaceutical chemistry techniques to ensure the desired salt form and purity.

For process optimization and scale-up, a thorough investigation of reaction parameters at each step would be necessary. This would include optimizing solvent volumes, reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurity formation. The development of validated analytical methods, particularly HPLC, is critical for in-process control and final product release.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound hydrochloride based on publicly available information. The detailed experimental protocols and workflows offer a practical guide for researchers and drug development professionals. While a specific synthesis route is well-documented, further research into alternative synthetic strategies and the publication of detailed analytical data for each step would be beneficial for the scientific community. The successful synthesis and purification of high-quality this compound hydrochloride rely on careful execution of the described steps and rigorous analytical characterization.

References

In Vitro Pharmacological Profile of Pardoprunox: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardoprunox (formerly known as SLV-308) is an investigational drug candidate that has been evaluated for the treatment of Parkinson's disease. Its mechanism of action is characterized by a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor. This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and functional activity at its primary targets and a range of off-target receptors. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.

Core Pharmacological Activities

This compound exhibits a distinct profile of high-potency partial agonism at dopamine D2 and D3 receptors, coupled with full agonism at serotonin 5-HT1A receptors.[1] This combination of activities has been suggested as a potential therapeutic approach for Parkinson's disease, aiming to provide efficacy with a reduced risk of side effects compared to full dopamine agonists.[1]

Data Presentation: Quantitative Analysis

The following tables summarize the binding affinities (pKi) and functional activities (pEC50/pA2 and Intrinsic Activity) of this compound at its primary targets.

Table 1: this compound Binding Affinities (pKi)

| Receptor | pKi |

| Dopamine D2 | 8.1 |

| Dopamine D3 | 8.6 |

| Dopamine D4 | 7.8 |

| Serotonin 5-HT1A | 8.5 |

| α1-Adrenergic | 7.8 |

| α2-Adrenergic | 7.4 |

| Serotonin 5-HT7 | 7.2 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: this compound Functional Activity

| Receptor | Assay Type | Parameter | Value |

| Dopamine D2 | [³⁵S]GTPγS Binding | pEC₅₀ | 8.0 |

| Intrinsic Activity | 50% | ||

| K⁺-stimulated [³H]-dopamine release | pA₂ | 8.5 | |

| Dopamine D3 | [³⁵S]GTPγS Binding | pEC₅₀ | 9.2 |

| Intrinsic Activity | 67% | ||

| Dopamine-induced [³⁵S]GTPγS binding | pA₂ | 9.0 | |

| Serotonin 5-HT1A | Forskolin-induced cAMP accumulation | pEC₅₀ | 6.3 |

| Intrinsic Activity | 100% |

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration. pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. Intrinsic Activity (IA) is expressed as a percentage of the maximal response produced by the endogenous agonist.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

-

Competition Binding:

-

Total Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors).

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

Displacement: Increasing concentrations of this compound are added to displace the radioligand from the receptor.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound as a G-protein coupled receptor (GPCR) agonist.

General Methodology:

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP at pH 7.4.

-

Reaction Mixture: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Incubation: The reaction is carried out at 30°C for 60 minutes.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The EC₅₀ value is determined from the concentration-response curve. The intrinsic activity is calculated as the maximal stimulation by this compound as a percentage of the maximal stimulation by a full agonist (e.g., dopamine). For antagonist activity (pA₂), the assay is performed in the presence of a fixed concentration of an agonist (e.g., dopamine) and increasing concentrations of this compound.

Objective: To measure the functional effect of this compound on adenylyl cyclase activity, typically for Gi-coupled receptors like D2, D3, and 5-HT1A.

General Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest are used.

-

Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.

-

This compound Treatment: Increasing concentrations of this compound are added to the cells. For Gi-coupled receptors, an agonist will inhibit forskolin-stimulated cAMP accumulation.

-

Incubation: Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.

-

Data Analysis: The EC₅₀ or IC₅₀ value is determined from the concentration-response curve. The intrinsic activity is calculated relative to the maximal effect of a reference agonist.

Conclusion

The in vitro characterization of this compound reveals a multi-target pharmacological profile with partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors. This detailed technical guide, including quantitative data and experimental protocols, provides a valuable resource for researchers in the field of neuropharmacology and drug development for neurological and psychiatric disorders. The provided methodologies for key in vitro assays offer a foundation for the further investigation and characterization of this compound and other novel compounds with similar mechanisms of action.

References

Pardoprunox: An In-Depth Examination of its In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardoprunox (also known by its development code, SLV308) is a novel psychopharmacological agent that was investigated for the treatment of Parkinson's disease. It exhibits a unique mechanism of action, functioning as a partial agonist at the dopamine D2 and D3 receptors and as a full agonist at the serotonin 5-HT1A receptor. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, based on available preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals involved in drug development and neuroscience.

Pharmacokinetics

The pharmacokinetic profile of a drug delineates its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining dosing regimens and predicting the therapeutic window. While extensive quantitative data for this compound remains limited in publicly accessible literature, this section summarizes the available information.

Preclinical Pharmacokinetics

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Clinical Pharmacokinetics

Human clinical trials provide the most relevant pharmacokinetic data for a drug's intended use. This compound underwent Phase I, II, and III clinical trials for Parkinson's disease. While efficacy and safety were reported, detailed pharmacokinetic parameters from these studies are not comprehensively published.

Table 2: Human Pharmacokinetic Parameters of this compound

| Population | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |

| Healthy Volunteers | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Parkinson's Patients | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Metabolism

The biotransformation of a drug into its metabolites is a critical aspect of its disposition and can significantly influence its efficacy and safety profile. The metabolic pathways of this compound have not been extensively detailed in the available literature.

Metabolic Pathways

The metabolism of this compound is anticipated to occur primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The specific CYP isozymes responsible for its metabolism have not been publicly disclosed.

Table 3: Identified Metabolites of this compound

| Metabolite ID | Proposed Structure | Method of Identification | Biological Activity |

| Data not available | Data not available | Data not available | Data not available |

Experimental Methodologies

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not available in the public domain. However, a general understanding of the methodologies that would have been employed can be described.

Preclinical Pharmacokinetic Study Design

A typical preclinical pharmacokinetic study would involve the administration of this compound to animal species such as rats, dogs, and monkeys via both intravenous and oral routes.

Pardoprunox: A Technical Guide for Non-Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardoprunox (formerly known as SLV-308) is a novel psychopharmacological agent that has garnered interest for its unique receptor binding profile. While its clinical development primarily focused on Parkinson's disease, its mechanism of action suggests a broader therapeutic potential, particularly in the realm of mood and anxiety disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its potential applications in non-Parkinson's disease research. Although the development of this compound for depression and anxiety was discontinued, the preclinical data offers valuable insights for researchers exploring novel therapeutic targets.

This compound is characterized by its dual action as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2] This distinct pharmacological profile suggests that it may modulate dopaminergic and serotonergic neurotransmission in a way that could be beneficial for conditions beyond Parkinson's disease.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits a high affinity for several key receptors implicated in the pathophysiology of various neuropsychiatric disorders. The binding affinities (pKi) are summarized in the table below.

| Receptor | pKi |

| Dopamine D3 | 8.6 |

| Serotonin 5-HT1A | 8.5 |

| Dopamine D2 | 8.1 |

| Dopamine D4 | 7.8 |

| α1-adrenergic | 7.8 |

| α2-adrenergic | 7.4 |

| Serotonin 5-HT7 | 7.2 |

Data sourced from Wikipedia, citing Wolf (2003) and Glennon et al. (2006).[2]

Functional Activity

In functional assays, this compound demonstrates partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors. This combination of activities is a key feature of its pharmacological profile.

| Receptor | Assay Type | Parameter | Value |

| Dopamine D2 | cAMP accumulation | Intrinsic Activity (IA) | 50% |

| Dopamine D3 | [35S]GTPγS binding | Intrinsic Activity (IA) | 67% |

| Serotonin 5-HT1A | cAMP accumulation | Intrinsic Activity (IA) | 100% |

| Dopamine D2 | cAMP accumulation | pEC50 | 8.0 |

| Dopamine D3 | [35S]GTPγS binding | pEC50 | 9.2 |

| Serotonin 5-HT1A | cAMP accumulation | pEC50 | 6.3 |

Data sourced from Wikipedia, citing Wolf (2003) and Glennon et al. (2006).[2]

Signaling Pathways

The interaction of this compound with its primary targets, the D2/D3 and 5-HT1A receptors, initiates intracellular signaling cascades that ultimately modulate neuronal activity.

Caption: this compound signaling pathways at D2/D3 and 5-HT1A receptors.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

The following protocols are summarized based on the methodologies expected to be detailed in Glennon JC, et al. Synapse. 2006;60(8):599-608.

1. Radioligand Binding Assays

-

Objective: To determine the affinity of this compound for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum for dopamine receptors) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [35S]GTPγS Binding Assays

-

Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at G-protein coupled receptors.

-

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in an appropriate assay buffer. To determine antagonist activity, incubations are performed in the presence of a known agonist.

-

Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

-

Data Analysis: The concentration-response curves are generated, and EC50 (potency) and Emax (efficacy, relative to a standard full agonist) values are calculated to determine the agonist or partial agonist properties of this compound.

-

3. cAMP Accumulation Assays

-

Objective: To measure the effect of this compound on the production of the second messenger cyclic AMP, typically for Gi/o-coupled receptors like D2 and 5-HT1A.

-

Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest are used.

-

Stimulation: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (to increase basal cAMP levels) and varying concentrations of this compound.

-

Detection: The amount of cAMP produced is measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax values for this compound's effect on cAMP levels.

-

Caption: Workflow for in vitro characterization of this compound.

Preclinical In Vivo Research in Non-Parkinson's Models

While extensive data from dedicated non-Parkinson's preclinical models are not publicly available, some insights can be gleaned from broader pharmacological studies. Solvay had initiated Phase I trials for this compound in anxiety and depression, indicating that some preclinical evaluation in relevant models would have been conducted.[3]

A study by McCreary et al. (2010) investigated the in vivo pharmacology of this compound, primarily in the context of Parkinson's disease models. However, some of the behavioral assessments in this study are relevant to general CNS activity and could provide a basis for further non-Parkinson's research.

Relevant In Vivo Effects:

-

Attenuation of Novelty-Induced Locomotor Activity: this compound was found to attenuate novelty-induced locomotor activity in rodents. This effect can be indicative of sedative or anxiolytic-like properties.

-

Induction of 5-HT1A Receptor-Mediated Behaviors: The compound induced behaviors consistent with 5-HT1A receptor agonism, such as flat body posture and lower lip retraction in rodents. These effects were reversible by a 5-HT1A antagonist.

Potential Experimental Models for Future Research:

Given this compound's mechanism of action, the following preclinical models would be relevant for a more thorough investigation of its potential anxiolytic and antidepressant effects:

-

Anxiety Models:

-

Elevated Plus Maze: To assess anxiety-like behavior based on the animal's aversion to open, elevated spaces.

-

Light-Dark Box Test: To measure anxiety based on the conflict between the innate aversion to brightly lit areas and the drive to explore a novel environment.

-

Vogel Conflict Test: To evaluate anxiolytic effects by measuring the animal's willingness to accept punishment (mild electric shock) to obtain a reward (water).

-

-

Depression Models:

-

Forced Swim Test: To assess behavioral despair, a common measure of antidepressant efficacy.

-

Tail Suspension Test: Another model to evaluate behavioral despair in rodents.

-

Chronic Mild Stress Model: To induce a depressive-like state in animals through prolonged exposure to a series of unpredictable, mild stressors.

-

Clinical Research in Non-Parkinson's Indications

This compound was in Phase I clinical trials for the treatment of anxiety and depression. However, these indications appear to have been abandoned, and the results of these trials have not been widely published. One clinical trial in Parkinson's disease patients did include the Hospital Anxiety and Depression Scale (HADS) as a secondary outcome measure, suggesting a clinical interest in the compound's effects on mood.

Conclusion

This compound possesses a unique pharmacological profile as a partial dopamine D2/D3 agonist and a full serotonin 5-HT1A agonist. While its development for non-Parkinson's indications was not pursued, its mechanism of action provides a strong rationale for its potential utility in treating mood and anxiety disorders. The preclinical data, though limited in the public domain for these specific indications, suggests CNS activity consistent with potential anxiolytic and antidepressant effects. This technical guide provides a foundation of the available data and outlines potential avenues for future research for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds in non-Parkinson's neuropsychiatric disorders. Further investigation into its behavioral pharmacology in validated animal models of anxiety and depression is warranted to fully elucidate its potential.

References

- 1. This compound as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. SLV-308. Solvay - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Pardoprunox: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardoprunox (SLV308) is a novel pharmacological agent with a dual mechanism of action, functioning as a partial agonist for the dopamine D2 and D3 receptors and a full agonist for the serotonin 5-HT1A receptor. While initially investigated for its symptomatic relief in Parkinson's disease (PD), its unique receptor profile suggests a potential for neuroprotective effects. This technical guide provides a comprehensive overview of the early-stage research pertinent to the neuroprotective capacity of this compound. It summarizes the available preclinical data, details relevant experimental protocols for assessing neuroprotection, and outlines the hypothesized signaling pathways that may underlie its neuroprotective actions. Although direct quantitative evidence for neuroprotection in terms of neuronal survival is limited in the current literature, this guide serves as a foundational resource for researchers aiming to further investigate and quantify the disease-modifying potential of this compound.

Introduction: The Pharmacological Profile of this compound

This compound is a non-ergot derivative characterized by its high affinity and intrinsic activity at dopamine D2/D3 and serotonin 5-HT1A receptors. Its partial agonism at D2/D3 receptors is thought to provide a modulatory effect on dopaminergic neurotransmission, potentially reducing the risk of motor fluctuations and dyskinesias associated with full dopamine agonists. The concomitant full agonism at 5-HT1A receptors may contribute to both motor and non-motor symptom control in Parkinson's disease.

Preclinical Evidence of Efficacy in Parkinson's Disease Models

Early-stage in vivo research has demonstrated the efficacy of this compound in animal models of Parkinson's disease, primarily focusing on the amelioration of motor deficits. These studies provide the foundational evidence for its therapeutic potential and a basis for investigating its neuroprotective properties.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

In a key study, this compound was evaluated in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the substantia nigra pars compacta (SNpc), a widely used model that mimics the dopaminergic neurodegeneration seen in PD.

| Model | Treatment | Outcome Measure | Result | Citation |

| Unilateral 6-OHDA-lesioned rats | This compound (oral) | Contralateral turning behavior | Minimum Effective Dose (MED) = 0.03 mg/kg | [1] |

Table 1: Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease.

MPTP-Treated Primate Model

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a primate model of Parkinson's disease that closely resembles the human condition. Studies in MPTP-treated common marmosets have shown that this compound can dose-dependently improve motor function.

| Model | Treatment | Outcome Measure | Result | Citation |

| MPTP-treated common marmosets | This compound (oral) | Locomotor activity | Dose-dependent increase (MED = 0.03 mg/kg) | [1] |

| Motor disability | Dose-dependent decrease (MED = 0.03 mg/kg) | [1] |

Table 2: Efficacy of this compound in the MPTP Primate Model of Parkinson's Disease.

Hypothesized Neuroprotective Mechanisms and Signaling Pathways

While direct quantitative evidence for this compound-induced neuroprotection is not yet robustly established, its dual receptor agonism suggests plausible mechanisms for slowing or preventing neuronal degeneration.

Dopamine D2/D3 Receptor-Mediated Pathways

Partial agonism at D2/D3 receptors may confer neuroprotection through several mechanisms:

-

Reduction of Oxidative Stress: By stabilizing dopaminergic tone, this compound may reduce the metabolic burden on remaining dopaminergic neurons and decrease the production of reactive oxygen species (ROS) associated with dopamine metabolism.

-

Anti-apoptotic Signaling: Activation of D2/D3 receptors has been linked to the modulation of pro- and anti-apoptotic proteins. This may involve increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards survival.

Diagram 1: Hypothesized D2/D3 receptor-mediated neuroprotective pathways of this compound.

Serotonin 5-HT1A Receptor-Mediated Pathways

Full agonism at 5-HT1A receptors is another promising avenue for neuroprotection:

-

Activation of Pro-Survival Kinases: 5-HT1A receptor activation is known to stimulate pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

-

Induction of Neurotrophic Factors: These pathways can lead to the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB), which in turn promotes the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), fostering neuronal survival and plasticity.

Diagram 2: Hypothesized 5-HT1A receptor-mediated neuroprotective pathways of this compound.

Detailed Experimental Protocols for Assessing Neuroprotection

To rigorously evaluate the neuroprotective potential of this compound, a combination of in vitro and in vivo experimental models is essential. The following are detailed protocols for key experiments.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection in the context of Parkinson's disease.

Objective: To quantify the ability of this compound to protect SH-SY5Y cells from neurotoxin-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

6-Hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Dimethyl sulfoxide (DMSO)

-

Plate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to neurotoxin exposure. Include a vehicle control group.

-

Neurotoxin Exposure: Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM) to the wells. Include a control group with no neurotoxin.

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC50 of this compound for neuroprotection.

Diagram 3: Experimental workflow for the in vitro SH-SY5Y neuroprotection assay.

In Vivo Neuroprotection in the 6-OHDA Rat Model

Objective: To determine if this compound can prevent the loss of dopaminergic neurons in the substantia nigra of 6-OHDA-lesioned rats.

Materials:

-

Male Wistar rats (250-300g)

-

6-Hydroxydopamine (6-OHDA)

-

Desipramine and Pargyline

-

This compound

-

Stereotaxic apparatus

-

Perfusion solutions (saline, paraformaldehyde)

-

Cryostat or microtome

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Secondary antibody and detection system

-

Microscope with stereology software

Procedure:

-

Pre-treatment: Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) prior to 6-OHDA injection.

-

Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum.

-

This compound Treatment: Begin daily administration of this compound or vehicle at the desired dose(s) either before or after the 6-OHDA lesion.

-

Behavioral Testing (optional): At selected time points, assess motor asymmetry using tests like apomorphine- or amphetamine-induced rotations.

-

Tissue Processing: After a pre-determined survival period (e.g., 2-4 weeks), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Sectioning: Collect serial sections of the midbrain, including the substantia nigra, using a cryostat or microtome.

-

Immunohistochemistry: Stain the sections for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

-

Stereological Counting: Use an unbiased stereological method (e.g., the optical fractionator) to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) of both the lesioned and unlesioned hemispheres.

-

Data Analysis: Compare the number of surviving dopaminergic neurons in the this compound-treated group to the vehicle-treated group.

| Parameter | Description |

| Animal Model | Male Wistar rats with unilateral 6-OHDA lesion |

| Treatment Groups | 1. Sham (vehicle injection) 2. 6-OHDA + Vehicle 3. 6-OHDA + this compound (various doses) |

| Primary Outcome | Number of TH-positive neurons in the SNpc |

| Secondary Outcomes | Striatal TH fiber density, behavioral assessments |

Table 3: Key Parameters for In Vivo Neuroprotection Study in the 6-OHDA Rat Model.

In Vivo Neuroprotection in the MPTP Mouse Model

Objective: To assess the neuroprotective effect of this compound on dopaminergic neurons in the MPTP mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice

-

MPTP-HCl

-

This compound

-

Tissue processing and immunohistochemistry reagents as in the 6-OHDA model.

Procedure:

-

MPTP Administration: Administer MPTP via a sub-acute or chronic regimen (e.g., multiple intraperitoneal injections over several days).

-

This compound Treatment: Administer this compound or vehicle daily, starting before, during, or after the MPTP treatment period.

-

Behavioral Testing (optional): Assess motor function using tests like the rotarod, pole test, or open field test.

-

Tissue Processing and Analysis: Follow the same procedures for perfusion, sectioning, TH immunohistochemistry, and stereological counting as described for the 6-OHDA model to quantify dopaminergic neuron survival in the SNpc.

References

Methodological & Application

Application Notes and Protocols for Pardoprunox in In Vivo Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pardoprunox (formerly known as SLV308) is a novel psychotropic agent with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1] This distinct mechanism of action has led to its investigation in various neurological and psychiatric disorders, most notably Parkinson's disease. These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways relevant to the use of this compound in in vivo rodent models of Parkinson's disease.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the effective dosages of this compound administered in various rodent models, primarily focusing on rat models of Parkinson's disease.

| Rodent Model | Species | Route of Administration | Dosage Range | Observed Effect | Reference |

| 6-OHDA-lesioned rats | Rat | Oral (p.o.) | 0.03 - 0.6 mg/kg | Induction of contralateral rotations, attenuation of novelty-induced locomotor activity, reduction of apomorphine-induced climbing. | [2] |

| Normal rats | Rat | Intravenous (i.v.) | 2 - 20 µg/kg | Partial decrease in the firing activity of dopamine neurons in the ventral tegmental area (VTA). | [3] |

| Normal rats | Rat | Intravenous (i.v.) | 10 µg/kg | Partial or full suppression of firing activity in substantia nigra pars compacta (SNc) dopamine neurons. | [3] |

| Normal rats | Rat | Intravenous (i.v.) | 5 - 40 µg/kg | Complete suppression of the firing activity of 5-HT neurons in the dorsal raphe nucleus (DRN). | [3] |

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion in the nigrostriatal pathway of rats, a widely used model to study Parkinson's disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

-

Suturing material

Procedure:

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once deeply anesthetized, mount the rat in a stereotaxic frame.

-

Surgical Preparation: Shave the scalp and disinfect the surgical area with an antiseptic solution. Make a midline incision to expose the skull.

-

Identification of Injection Site: Identify the bregma and lambda landmarks on the skull. The coordinates for injection into the medial forebrain bundle (MFB) are typically: Anteroposterior (AP): -2.2 mm from bregma; Mediolateral (ML): +1.5 mm from the midline; Dorsoventral (DV): -8.0 mm from the dura.

-

Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. Keep the solution on ice and protected from light.

-

Intracerebral Injection: Drill a small burr hole at the determined coordinates. Slowly lower the Hamilton syringe needle to the target depth. Infuse 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.

-

Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin before slowly retracting it.

-

Suturing and Recovery: Suture the scalp incision and allow the animal to recover in a warm, clean cage. Provide post-operative analgesia as required. Lesion development takes approximately 2-3 weeks.

Apomorphine-Induced Rotation Test

This behavioral test is used to assess the extent of the unilateral dopamine depletion following a 6-OHDA lesion.

Materials:

-

6-OHDA-lesioned rats

-

Apomorphine hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Rotation test apparatus (e.g., circular test arena)

-

Video tracking software (optional)

Procedure:

-

Habituation: Place the rat in the test arena for a brief habituation period (e.g., 5-10 minutes) before drug administration.

-

Apomorphine Administration: Prepare a fresh solution of apomorphine in sterile saline. A typical dose is 0.25-0.5 mg/kg administered subcutaneously (s.c.).

-

Recording Rotational Behavior: Immediately after injection, place the rat back into the test arena. Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 30-60 minutes. A significant number of contralateral rotations (e.g., > 7 rotations per minute) is indicative of a successful lesion.

Preparation and Administration of this compound (Oral Gavage)

This protocol describes the preparation of this compound for oral administration to rodents. As this compound hydrochloride has enhanced water solubility, an aqueous vehicle is appropriate.

Materials:

-

This compound hydrochloride

-

Vehicle: 0.5% (w/v) methyl cellulose in sterile water or a sucralose-based solution for palatability.

-

Oral gavage needles (stainless steel, curved)

-

Syringes

Procedure:

-

Preparation of Vehicle:

-

Methyl Cellulose (0.5%): Gradually add 0.5 g of methyl cellulose to 100 mL of warm sterile water while stirring continuously until a homogenous suspension is formed. Allow the solution to cool to room temperature.

-

Sucralose Solution: Prepare a palatable vehicle by dissolving sucralose in water to the desired concentration.

-

-

Preparation of this compound Solution/Suspension:

-

Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).

-

Weigh the calculated amount of this compound hydrochloride and suspend it in the chosen vehicle.

-

Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.

-

-

Oral Gavage Administration:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the this compound suspension.

-

Carefully remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its effects through the modulation of dopamine D2/D3 and serotonin 5-HT1A receptors.

Caption: this compound signaling pathways.

Experimental Workflow for In Vivo Rodent Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a 6-OHDA rat model of Parkinson's disease.

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Pardoprunox Administration in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Pardoprunox (SLV308), a compound with partial agonist activity at dopamine D2 and D3 receptors and full agonist activity at serotonin 5-HT1A receptors. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological profile of this compound in relevant animal models of neurological and psychiatric disorders.

Compound Information

-

Compound Name: this compound (hydrochloride)

-

Synonyms: SLV-308, DU-126891

-

Chemical Name: 7-(4-methyl-1-piperazinyl)-2(3H)-benzoxazolone, monohydrochloride

-